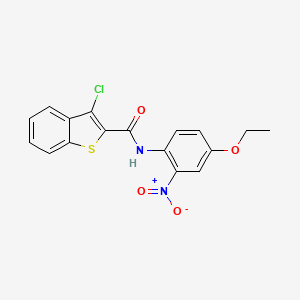![molecular formula C17H23N3 B5068722 N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that contains a pyridine ring and an aniline group. The compound is synthesized using a multi-step process that involves the reaction of several reagents.
作用機序
The mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is not well understood. However, it is believed that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline acts as a ligand for G protein-coupled receptors. The binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to these receptors can lead to various physiological effects.
Biochemical and Physiological Effects:
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can activate G protein-coupled receptors and induce calcium mobilization. In vivo studies have shown that N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline can induce vasodilation and decrease blood pressure. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has also been shown to have analgesic and anti-inflammatory effects.
実験室実験の利点と制限
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also stable under normal laboratory conditions. However, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for the study of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. One direction is to further investigate the mechanism of action of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve studying the binding of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline to specific G protein-coupled receptors and the downstream signaling pathways that are activated. Another direction is to explore the potential medicinal applications of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline. This could involve screening N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline against various disease targets and evaluating its efficacy and safety. Finally, there is potential for the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline in material science. This could involve exploring the use of N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline as a precursor for the synthesis of new metal-organic frameworks with unique properties.
合成法
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline is synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-pyridylmethylamine with formaldehyde to form N-methyl-N-(2-pyridylmethyl)formamide. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-N-(2-pyridylmethyl)formamide. Finally, this intermediate is reduced with sodium borohydride to form N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline.
科学的研究の応用
N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a ligand for G protein-coupled receptors. In organic synthesis, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been used as a reagent for the synthesis of various compounds. In material science, N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
N,N-dimethyl-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-19(2)17-9-7-15(8-10-17)14-20(3)13-11-16-6-4-5-12-18-16/h4-10,12H,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIBTSWDTQXXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)